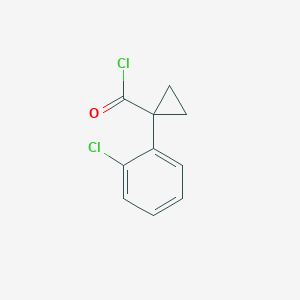
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in the synthesis of various organic molecules, and its mechanism of action has been extensively studied in recent years. In
Applications De Recherche Scientifique
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride has numerous scientific research applications. It is widely used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in the preparation of chiral cyclopropanes, which have been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed to function as an electrophilic carbonyl compound that can react with various nucleophiles. This reaction can result in the formation of various organic molecules, including chiral cyclopropanes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride have not been extensively studied. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride in lab experiments is its ability to react with various nucleophiles, which can result in the formation of various organic molecules. However, one limitation of this compound is its relatively low reactivity, which can make it difficult to use in certain reactions.
Orientations Futures
There are numerous future directions for research on 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride. One area of research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research could focus on exploring the biological activities of chiral cyclopropanes that are synthesized using this compound. Additionally, more research could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride involves the reaction between 2-chlorobenzoyl chloride and cyclopropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or column chromatography.
Propriétés
Numéro CAS |
151154-92-6 |
|---|---|
Nom du produit |
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride |
Formule moléculaire |
C10H8Cl2O |
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8Cl2O/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2 |
Clé InChI |
MVIWGPPSRRVDIU-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC=CC=C2Cl)C(=O)Cl |
SMILES canonique |
C1CC1(C2=CC=CC=C2Cl)C(=O)Cl |
Synonymes |
Cyclopropanecarbonyl chloride, 1-(2-chlorophenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



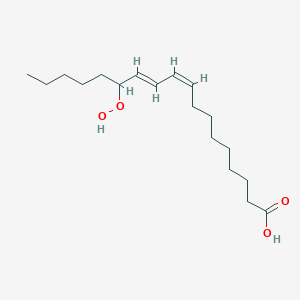
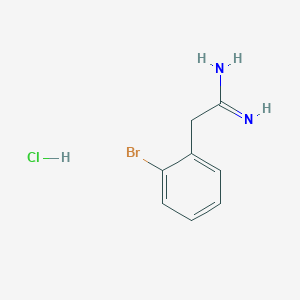
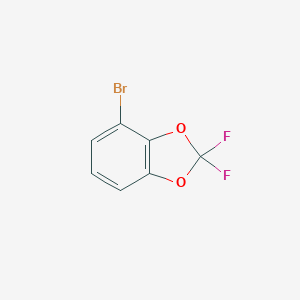
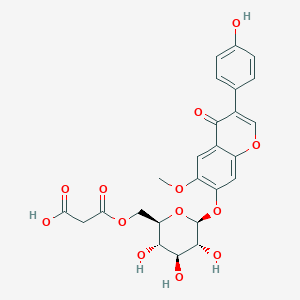
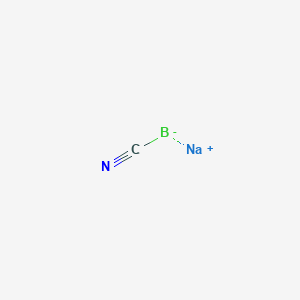
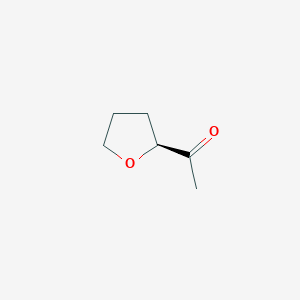
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)
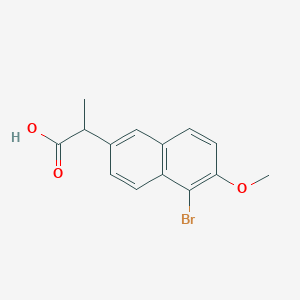
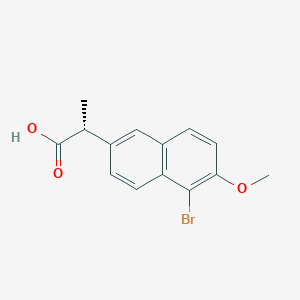
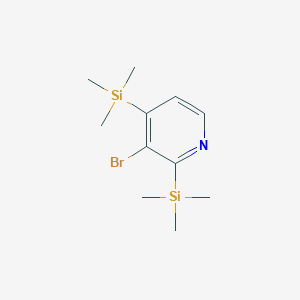
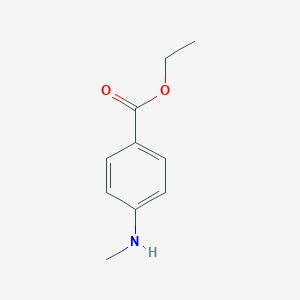
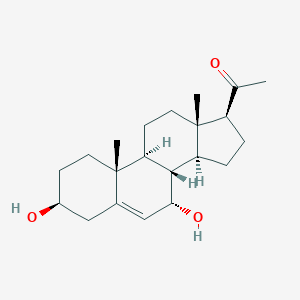
![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)